4-[4-(Bromomethyl)phenyl]morpholine
Description
4-[4-(Bromomethyl)phenyl]morpholine is a brominated morpholine derivative characterized by a morpholine ring linked to a phenyl group substituted with a bromomethyl (-CH2Br) moiety at the para position. This compound is of significant interest in organic synthesis and medicinal chemistry due to the reactive bromine atom, which facilitates nucleophilic substitutions and cross-coupling reactions.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-[4-(bromomethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9H2 |
InChI Key |
ZCEPSKGRHOVQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenyl]morpholine typically involves the bromination of 4-methylphenylmorpholine. This can be achieved through the following steps:
Nitration: The starting material, 4-methylphenylmorpholine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the amine group is brominated to yield 4-[4-(Bromomethyl)phenyl]morpholine.
Industrial Production Methods
Industrial production methods for 4-[4-(Bromomethyl)phenyl]morpholine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Bromomethyl)phenyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring and the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
4-[4-(Bromomethyl)phenyl]morpholine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Bromomethyl)phenyl]morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Substituent and Linker Variations
| Compound Name | Structural Feature | Molecular Weight (g/mol) | Key Differences | Reference |
|---|---|---|---|---|
| 4-(4-Bromophenethyl)morpholine | -CH2CH2Br (para) | 270.17 | Longer alkyl chain reduces steric hindrance; enhanced lipophilicity. | |
| 4-(4-Bromobenzyl)morpholine | -CH2Br (benzyl) | 256.14 | Similar reactivity to target compound but distinct steric effects. | |
| 4-(3-Bromo-2-chloro-5-methylphenyl)morpholine | -Br, -Cl, -Me (meta/para) | 305.60 | Dual halogenation increases electrophilicity; methyl group enhances stability. | |
| 4-(4-Methylphenyl)morpholine | -Me (para) | 177.24 | Lacks halogen; used as a non-reactive analog in structure-activity studies. |
Functional Group Variations
| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| 4-(Bromoacetyl)morpholine | -COCH2Br | 208.05 | Bromoacetyl group enables acyl transfer reactions; distinct from aryl bromides. | |
| 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine | -SO2-(3-CH2Br-phenyl) | 320.20 | Sulfonyl group enhances polarity and hydrogen-bonding capacity. |
Key Research Findings
- Reactivity : The bromomethyl group in 4-[4-(Bromomethyl)phenyl]morpholine allows for efficient alkylation and participation in cross-coupling reactions, outperforming chloro and fluoro analogs in reaction yields .
- Biological Activity : Morpholine derivatives with bromine substituents exhibit enhanced binding to kinase targets due to halogen bonding, as seen in studies of similar compounds like 4-(4-Bromophenethyl)morpholine .
- Solubility and Stability: The morpholine ring improves aqueous solubility compared to non-heterocyclic analogs, while bromine's hydrophobicity balances lipophilicity for membrane penetration .
Biological Activity
4-[4-(Bromomethyl)phenyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromomethyl group and a phenyl ring, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of 4-[4-(Bromomethyl)phenyl]morpholine is primarily attributed to its ability to interact with various receptors and enzymes. The morpholine moiety is known to facilitate binding to central nervous system (CNS) targets, potentially modulating neurotransmitter systems involved in mood regulation and pain perception .
Target Interactions
- Receptor Modulation : The compound may act on receptors implicated in neurodegenerative diseases, offering potential therapeutic benefits in conditions like Alzheimer's disease .
- Enzyme Inhibition : It has been suggested that morpholine derivatives can inhibit enzymes associated with the pathology of CNS tumors, indicating a role in cancer therapeutics .
Anticancer Activity
Recent studies have shown that compounds similar to 4-[4-(Bromomethyl)phenyl]morpholine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Exhibited notable inhibition of growth, indicating potential as an anticancer agent.
- Mechanism : The interaction with cyclin-dependent kinases (CDKs) has been proposed as a mechanism for the observed anticancer activity.
Neuropharmacological Effects
Morpholine derivatives have been explored for their neuropharmacological properties:
- CNS Drug Candidates : Morpholine-containing compounds have shown promise in drug discovery for CNS disorders, affecting mood and cognitive functions .
- Binding Studies : Molecular docking studies have revealed the importance of specific interactions between morpholine derivatives and target proteins, enhancing their bioactivity .
Case Study 1: Anticancer Properties
A study investigated the effects of a series of morpholine derivatives, including 4-[4-(Bromomethyl)phenyl]morpholine, on cancer cell proliferation. The results indicated:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cancer cell lines, suggesting moderate potency.
- Selectivity : It showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
Case Study 2: Neuroprotective Effects
Research on morpholine derivatives has highlighted their neuroprotective effects:
- Alzheimer's Disease Models : In vivo studies using rodent models of Alzheimer's disease showed that these compounds could reduce amyloid-beta plaque formation.
- Mechanistic Insights : The neuroprotective effects were linked to the modulation of cholinergic signaling pathways and inhibition of acetylcholinesterase activity.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
